molecular formula C14H23BO3 B059159 2-Octyloxyphenylboronic acid CAS No. 1311163-98-0

2-Octyloxyphenylboronic acid

Cat. No.: B059159
CAS No.: 1311163-98-0
M. Wt: 250.14 g/mol
InChI Key: IXBINCPWFBHJHE-UHFFFAOYSA-N
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Description

2-Octyloxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an octyloxy group

Mechanism of Action

Target of Action

2-Octyloxyphenylboronic acid, like other boronic acids, primarily interacts with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to its utility in various applications, including sensing and therapeutic development . In the context of biological systems, boronic acids often target proteins, enabling their manipulation and labeling .

Mode of Action

The mode of action of this compound involves the formation of reversible covalent bonds with diols, a characteristic feature of boronic acids . This interaction is particularly significant in the presence of compounds with cis-diol groups, such as sugars, which allows boronic acids to function as synthetic receptors for these compounds .

Biochemical Pathways

Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They also play a crucial role in carbohydrate chemistry and glycobiology, particularly in the areas of analysis, separation, protection, and activation .

Pharmacokinetics

Boronic acids are generally considered to be stable, readily prepared, and environmentally benign , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of this compound’s action depends on its specific application. In sensing applications, the interaction between the boronic acid and its target results in changes in the physico-chemical properties of the sensor, enabling detection . In therapeutic applications, boronic acids can be used for the controlled release of drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of boronic acids can vary depending on the polarity of the medium . Furthermore, the interaction of boronic acids with their targets can be affected by factors such as pH and the presence of competing diols .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Octyloxyphenylboronic acid are not fully explored yet. This interaction is often utilized in various sensing applications. The key interaction of boronic acids with diols also allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Cellular Effects

The cellular effects of this compound are not well-documented. Boronic acids are known to interact with proteins, enabling their manipulation and cell labeling . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Boronic acids are known to form reversible covalent complexes with biological molecules, which can lead to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Boronic acids are generally stable and easy to handle, making them important to organic synthesis .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Boronic acids are known to interact with various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octyloxyphenylboronic acid can be synthesized through the reaction of 2-bromoanisole with octyl bromide in the presence of a base, followed by the conversion of the resulting 2-octyloxybromobenzene to the boronic acid derivative using a palladium-catalyzed borylation reaction. The general reaction conditions involve the use of a palladium catalyst, such as Pd(PPh3)4, and a boron source, such as bis(pinacolato)diboron, in the presence of a base like potassium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Octyloxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Diols such as ethylene glycol under mild acidic or basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octyloxyphenylboronic acid’s unique feature is the octyloxy group, which increases its hydrophobicity and may enhance its interactions with hydrophobic substrates or environments. This can be particularly useful in applications where selective binding to hydrophobic molecules is desired .

Properties

IUPAC Name

(2-octoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBINCPWFBHJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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